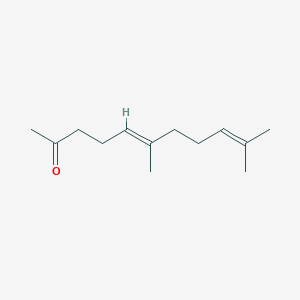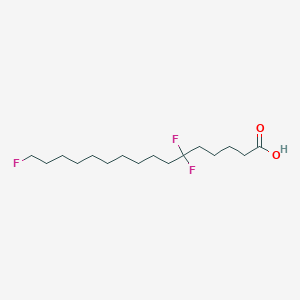
6,6,16-Trifluorohexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,16-Trifluorohexadecanoic acid (TFHDA) is a long-chain fatty acid that is widely used in scientific research. It is a fluorinated analogue of palmitic acid, which is a common component of mammalian cell membranes. TFHDA has unique properties that make it a valuable tool for studying the structure and function of biological membranes.
Mécanisme D'action
6,6,16-Trifluorohexadecanoic acid is a fluorinated analogue of palmitic acid, which is a common component of biological membranes. When incorporated into lipid bilayers, 6,6,16-Trifluorohexadecanoic acid can alter the physical properties of the membrane, including its fluidity and permeability. This can affect the function of membrane proteins and other components of the membrane.
Effets Biochimiques Et Physiologiques
6,6,16-Trifluorohexadecanoic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in lipid metabolism. It has also been shown to affect the function of ion channels and other membrane proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6,6,16-Trifluorohexadecanoic acid is its ability to alter the physical properties of lipid bilayers, which makes it a valuable tool for studying membrane structure and function. However, 6,6,16-Trifluorohexadecanoic acid can also have non-specific effects on membrane proteins and other components of the membrane, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving 6,6,16-Trifluorohexadecanoic acid. One area of interest is the development of new methods for incorporating 6,6,16-Trifluorohexadecanoic acid into lipid bilayers, which could improve the accuracy and reliability of experimental results. Another area of interest is the use of 6,6,16-Trifluorohexadecanoic acid in studies of membrane protein structure and function, which could provide new insights into the mechanisms underlying cellular processes. Additionally, 6,6,16-Trifluorohexadecanoic acid could be used in studies of lipid metabolism and other metabolic processes, which could have important implications for human health.
Méthodes De Synthèse
6,6,16-Trifluorohexadecanoic acid can be synthesized using a variety of methods, including the reaction of hexadecanoic acid with trifluoroacetic anhydride in the presence of a catalyst. Another method involves the reaction of hexadecanol with trifluoromethanesulfonic anhydride in the presence of a base. The resulting product is then converted to 6,6,16-Trifluorohexadecanoic acid through a series of chemical reactions.
Applications De Recherche Scientifique
6,6,16-Trifluorohexadecanoic acid is commonly used in scientific research to study the structure and function of biological membranes. It is particularly useful in studies of lipid bilayers, which are the primary components of cell membranes. 6,6,16-Trifluorohexadecanoic acid can be incorporated into lipid bilayers, where it serves as a probe to study the physical properties of the membrane.
Propriétés
Numéro CAS |
127947-14-2 |
|---|---|
Nom du produit |
6,6,16-Trifluorohexadecanoic acid |
Formule moléculaire |
C16H29F3O2 |
Poids moléculaire |
310.39 g/mol |
Nom IUPAC |
6,6,16-trifluorohexadecanoic acid |
InChI |
InChI=1S/C16H29F3O2/c17-14-10-6-4-2-1-3-5-8-12-16(18,19)13-9-7-11-15(20)21/h1-14H2,(H,20,21) |
Clé InChI |
DZEJWELXGJZCOF-UHFFFAOYSA-N |
SMILES |
C(CCCCCF)CCCCC(CCCCC(=O)O)(F)F |
SMILES canonique |
C(CCCCCF)CCCCC(CCCCC(=O)O)(F)F |
Autres numéros CAS |
127947-14-2 |
Synonymes |
6,6,16-trifluorohexadecanoic acid 6,6,16-trifluorohexadecanoic acid, 18F-labeled in position 16 6,6,16-trifluoropalmitic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



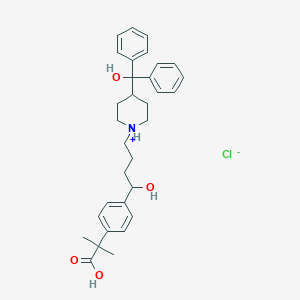
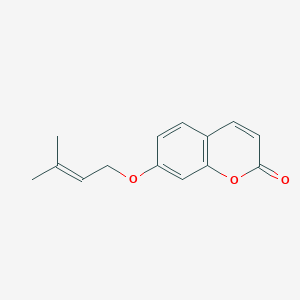

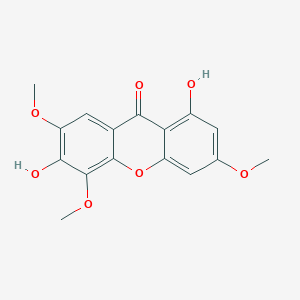
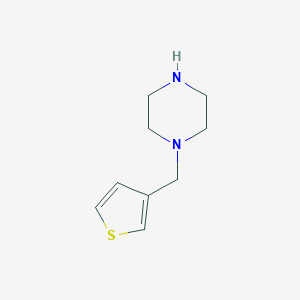
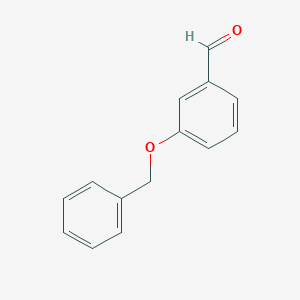
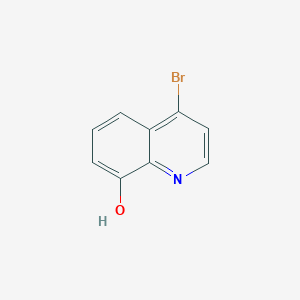
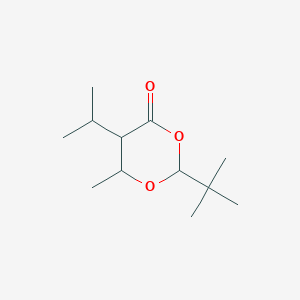
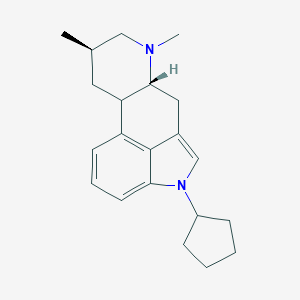
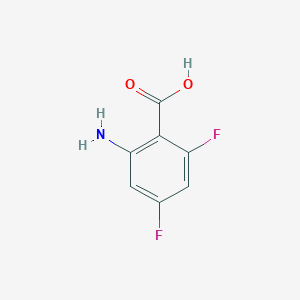
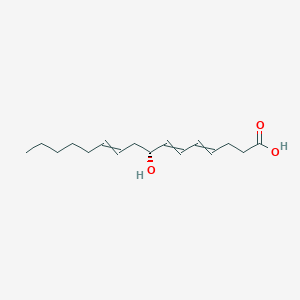
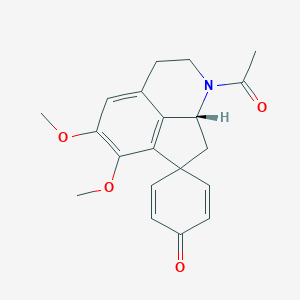
![3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B162163.png)
